2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol
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Overview
Description
2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol is an organic compound with the molecular formula C₈H₁₂N₂O₂ It is characterized by the presence of a pyridine ring substituted with an amino group and a methyl group, connected to an ethan-1-ol moiety via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol typically involves the reaction of 3-amino-4-methylpyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(3-Amino-4-methylpyridin-2-yl)oxy]acetaldehyde or 2-[(3-Amino-4-methylpyridin-2-yl)oxy]acetic acid.
Reduction: Formation of 2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethanamine.
Substitution: Formation of 2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethyl chloride or 2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethyl acetate.
Scientific Research Applications
2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride: Similar structure but with an amino group instead of an ether linkage.
2-Amino-4-methylpyridine: Lacks the ethan-1-ol moiety.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: More complex structure with additional functional groups.
Uniqueness
2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol is unique due to its combination of a pyridine ring with an amino group and an ether-linked ethan-1-ol moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Biological Activity
2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol, with the CAS number 1341474-87-0, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C8H12N2O2 |
Molecular Weight | 168.19 g/mol |
Structure | Structure |
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In vitro tests showed effective inhibition against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent activity, particularly against:
- Staphylococcus aureus : MIC values ranging from 0.0039 to 0.025 mg/mL.
- Escherichia coli : Similar MIC values were observed, indicating a broad spectrum of activity against common pathogens .
Antifungal Activity
The compound also displayed antifungal activity against Candida albicans and other fungal strains. In one study, it was reported that the compound had an MIC value of 0.0048 mg/mL against C. albicans, showcasing its potential as an antifungal agent .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells. These interactions can inhibit essential enzymes or disrupt cell wall synthesis, leading to cell death. The presence of the pyridine ring and hydroxyl group enhances its ability to penetrate microbial membranes, facilitating its action.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antibacterial Properties : A comprehensive examination of various alkaloids revealed that those similar to this compound showed promising antibacterial effects against resistant strains of bacteria .
- Antifungal Activity Evaluation : Research indicated that the compound was effective against multiple fungal strains, with a focus on its application in treating infections caused by Candida species .
- SAR Studies : Structure–activity relationship (SAR) studies have been conducted to optimize the antibacterial and antifungal properties of related compounds, suggesting that modifications in the pyridine structure could enhance efficacy.
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(3-amino-4-methylpyridin-2-yl)oxyethanol |
InChI |
InChI=1S/C8H12N2O2/c1-6-2-3-10-8(7(6)9)12-5-4-11/h2-3,11H,4-5,9H2,1H3 |
InChI Key |
QPUVCITWCBGULE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)OCCO)N |
Origin of Product |
United States |
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